molecular formula C27H29ClN2O3S2 B8324819 MK-571 Methyl Ester

MK-571 Methyl Ester

货号: B8324819
分子量: 529.1 g/mol
InChI 键: LKJDBNVYDOBYMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-571 Methyl Ester is a derivative of MK-571, a potent leukotriene D4 (LTD4) receptor antagonist and multidrug resistance-associated protein (MRP) inhibitor. MK-571 itself is characterized by a chiral center, leading to enantioselective activity, with the S-(+)-enantiomer showing greater pharmacological potency in rats, while the R-(-)-enantiomer is more active in dogs and monkeys . It inhibits MRP1/4-mediated efflux of oxidized glutathione (GSSG) in erythrocytes (IC50 = 5.5 µM) and modulates interleukin-6 (IL-6) production in monocytic cells by influencing ERK/p38 signaling pathways . MK-571 is also used in cystic fibrosis research to potentiate CFTR activity when combined with VX-770 .

属性

分子式

C27H29ClN2O3S2

分子量

529.1 g/mol

IUPAC 名称

methyl 3-[[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate

InChI

InChI=1S/C27H29ClN2O3S2/c1-30(2)25(31)13-15-34-27(35-16-14-26(32)33-3)21-6-4-5-19(17-21)7-11-23-12-9-20-8-10-22(28)18-24(20)29-23/h4-12,17-18,27H,13-16H2,1-3H3

InChI 键

LKJDBNVYDOBYMF-UHFFFAOYSA-N

规范 SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC

产品来源

United States

准备方法

The synthesis of MK-571 Methyl Ester involves several steps. One common synthetic route includes the following steps:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the ethenyl group: This step involves the reaction of the quinoline derivative with an appropriate vinylating agent under basic conditions.

    Formation of the dithiaoctanoate chain: This can be synthesized through a multi-step process involving the formation of thioethers and subsequent esterification reactions.

    Final coupling: The final step involves the coupling of the quinoline derivative with the dithiaoctanoate chain under appropriate conditions to yield the desired compound.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

化学反应分析

MK-571 Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester functional group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

科学研究应用

Chemical Properties and Mechanism of Action

MK-571 Methyl Ester has the molecular formula C27H29ClN2O3S2C_{27}H_{29}ClN_{2}O_{3}S_{2} and a molecular weight of 529.11 g/mol. Its structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound primarily exerts its effects by:

  • Antagonizing CysLTR1 : This action is significant in mediating inflammatory responses and has implications for treating conditions such as asthma and allergies.
  • Inhibiting MRP-1 : this compound disrupts the efflux of drugs and xenobiotics from cells, thereby enhancing the efficacy of certain therapeutic agents.

Chemistry

This compound is utilized as a precursor in synthesizing derivatives that study leukotriene receptor antagonism. Its role in elucidating the mechanisms of drug transport and metabolism is crucial for understanding how drugs are processed in the body.

Biology

The compound has been extensively used to investigate the role of CysLTR1 in various biological processes. For instance, studies have demonstrated that MK-571 inhibits hepatitis C virus (HCV) replication in liver cells by blocking CysLTR1 pathways, suggesting a novel antiviral mechanism .

Case Study: HCV Replication Inhibition

  • Objective : To assess MK-571's effect on HCV replication.
  • Methodology : Huh7.5 cells harboring HCV were treated with MK-571.
  • Results : A dose-dependent decrease in HCV RNA levels was observed, with an effective concentration (EC50) of approximately 9 μM .

Medicine

Research indicates potential therapeutic applications for this compound in treating asthma, allergies, and certain cancers due to its dual action on leukotriene receptors and multidrug resistance proteins.

Clinical Implications

  • The compound may enhance the effectiveness of chemotherapeutic agents by inhibiting drug efflux mechanisms that contribute to multidrug resistance in cancer cells.

Industry

In pharmaceutical development, this compound serves as a reference standard for analytical chemistry practices. Its properties are leveraged to develop new medications targeting inflammatory diseases and cancer therapies.

Data Tables

Application AreaSpecific Use CaseObservations
ChemistryPrecursor for leukotriene receptor studiesFacilitates synthesis of antagonists
BiologyInhibition of HCV replicationEC50 = 9 μM; significant RNA reduction observed
MedicinePotential treatment for asthma/allergiesDual action on receptors enhances therapeutic efficacy
IndustryReference standard in pharmaceuticalsSupports development of new drug formulations

作用机制

The mechanism of action of MK-571 Methyl Ester involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to inhibit the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death . As an inhibitor of multidrug resistance proteins, the compound binds to the ATP-binding cassette (ABC) transporters, preventing the efflux of chemotherapeutic agents from cancer cells and enhancing their cytotoxic effects .

相似化合物的比较

Key Research Findings and Controversies

  • IL-6 Modulation : MK-571 upregulates IL-6 via ERK/p38 pathways independently of leukotrienes, contrasting with LTD4 antagonists like montelukast .
  • ATP Assay Interference : MK-571 artificially reduces ATP readouts in luciferase assays, necessitating careful data interpretation .
  • MRP vs.

常见问题

Q. What are the primary mechanisms by which MK-571 methyl ester modulates IL-6 production in immune cells?

MK-571 enhances IL-6 transcription by activating AP-1 and NF-κB transcriptional activity without altering their DNA-binding capacity. It amplifies ERK1/2 and p38 MAPK phosphorylation, which drive downstream IL-6 gene expression. Methodologically, confirm these pathways using kinase inhibitors (e.g., SB203580 for p38) and luciferase reporter assays for transcriptional activity .

Q. What experimental models are appropriate for studying MK-571's pharmacological effects?

Key models include:

  • Inflammatory studies : Human monocytic cells (e.g., THP-1) treated with cytokines (IL-1, LPS) to assess IL-6 secretion via ELISA .
  • Airway hyperresponsiveness : Allergic sheep models to evaluate bronchoconstriction and leukotriene antagonism .
  • Cancer resistance : Prostate cancer xenografts (e.g., PC339) to test MK-571’s synergy with vincristine in overcoming MRP1-mediated drug efflux .

Q. How should researchers standardize purity assessments of MK-571 in experimental preparations?

Use HPLC with UV detection (λ = 210–280 nm) and reference standards. Validate purity (>95%) via mass spectrometry and nuclear magnetic resonance (NMR). For cell-based studies, pre-test MK-571 solubility in DMSO and confirm absence of endotoxins using LAL assays .

Advanced Research Questions

Q. How can contradictory findings on MK-571's effects on NF-κB activity be resolved?

Discrepancies (e.g., enhanced transactivation vs. partial inhibition with IL-1 co-stimulation) require context-specific controls:

  • Test cell-type dependency (e.g., monocytic vs. epithelial cells).
  • Map temporal phosphorylation patterns of IκBα and p65 subunits via Western blot.
  • Use siRNA knockdown of MRP1 to isolate transporter-independent effects .

Q. What methodological strategies optimize MK-571 dosing in multidrug resistance (MDR) reversal studies?

  • In vitro : Conduct dose-response matrices (1–100 μM) with vincristine, measuring IC50 shifts in PC346BI cells. Include verapamil as a positive control for P-gp inhibition .
  • In vivo : Apply response surface methodology (RSM) to balance efficacy (tumor regression) and toxicity (hepatic/renal biomarkers). Reference Taguchi orthogonal arrays for parameter optimization .

Q. What experimental controls are critical when investigating MK-571's dual role in IL-6 enhancement and leukotriene inhibition?

  • Include leukotriene synthesis inhibitors (e.g., SB203347) to confirm LT-independent IL-6 pathways.
  • Use MRP1-overexpressing vs. knockout cell lines to differentiate transporter-mediated effects.
  • Quantify intracellular LTD4 levels via LC-MS/MS to correlate MK-571’s LT antagonism with IL-6 outputs .

Methodological Design Questions

Q. How should researchers design time-course experiments to capture MK-571's biphasic effects on signaling pathways?

  • Sample at 0, 15, 30, 60, and 120 min post-treatment for phospho-MAPK analysis.
  • Pair with transcriptional readouts (e.g., qRT-PCR for IL-6 mRNA) at 4–24 h.
  • Use cycloheximide to block new protein synthesis and isolate direct transcriptional effects .

Q. What statistical approaches are recommended for analyzing MK-571's synergy with chemotherapeutics?

Apply the Chou-Talalay combination index (CI):

  • CI < 1 indicates synergy (e.g., MK-571 + vincristine in PC346BI tumors).
  • Validate with ANOVA and post-hoc Tukey tests for dose-group comparisons.
  • Report 95% confidence intervals for reproducibility .

Data Interpretation & Contradiction Management

Q. How to address variability in MK-571's efficacy across inflammatory vs. cancer models?

  • Contextualize results using pathway enrichment analysis (e.g., KEGG for MAPK/NF-κB).
  • Compare MRP1 expression levels (via flow cytometry) across models to explain resistance modulation disparities .

Q. What metrics should guide reproducibility in MK-571 studies?

  • Adhere to ARRIVE guidelines for in vivo work: report n-values, randomization, and blinding.
  • For in vitro studies, include ≥3 biological replicates and disclose passage numbers.
  • Share raw phosphoproteomics data via repositories like PRIDE .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。